5-Bromo-3-(4-methylphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4-methylphenyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a bromine atom at the 5-position and a 4-methylphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-methylphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzohydroxamic acid with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(4-methylphenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isoxazoles with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced isoxazole derivatives with altered electronic properties.
Scientific Research Applications
5-Bromo-3-(4-methylphenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to known bioactive isoxazoles.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-methylphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring’s electronic properties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-(4-Methylphenyl)isoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-3-(4-methylphenyl)isoxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Bromo-3-phenylisoxazole: Similar structure but without the methyl group on the phenyl ring, affecting its overall properties.
Uniqueness: 5-Bromo-3-(4-methylphenyl)isoxazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group, which confer specific electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChI Key |
FDOIDGDPIWGRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.